molecular formula C20H27NO4S B054910 Domitroban CAS No. 115266-92-7

Domitroban

Cat. No. B054910
CAS RN: 115266-92-7
M. Wt: 377.5 g/mol
InChI Key: PWTCIBWRMQFJBC-ZEMKZVSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Domitroban is a chemical compound that has been studied for its potential use in scientific research. The compound has been found to have several biochemical and physiological effects that make it a promising candidate for various applications. In

Scientific Research Applications

Domitroban has several potential applications in scientific research. One of the most promising areas of research is in the field of cancer research. Studies have shown that Domitroban has anti-cancer properties and may be effective in the treatment of various types of cancer. Additionally, Domitroban has been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.

Mechanism of Action

The mechanism of action of Domitroban is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory molecules, and their inhibition may help to reduce inflammation and prevent the development of certain diseases.
Biochemical and Physiological Effects:
Domitroban has several biochemical and physiological effects that make it a promising candidate for various applications. Studies have shown that it has anti-inflammatory properties and may be effective in reducing inflammation in the body. Additionally, it has been found to have anti-oxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Domitroban in lab experiments is its potential for use in the treatment of various diseases. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to using Domitroban in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on Domitroban. One area of research is in the development of new treatments for cancer. Studies have shown that Domitroban has anti-cancer properties and may be effective in the treatment of various types of cancer. Additionally, there is potential for research on the use of Domitroban in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. Further research is needed to fully understand the mechanism of action of Domitroban and to determine its potential for use in various applications.
Conclusion:
In conclusion, Domitroban is a promising chemical compound that has several potential applications in scientific research. Its anti-inflammatory and anti-oxidant properties make it a promising candidate for the treatment of various diseases, including cancer and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to determine its potential for use in various applications.

properties

CAS RN

115266-92-7

Product Name

Domitroban

Molecular Formula

C20H27NO4S

Molecular Weight

377.5 g/mol

IUPAC Name

(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1

InChI Key

PWTCIBWRMQFJBC-ZEMKZVSASA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O

SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O

Canonical SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O

Other CAS RN

115266-92-7

synonyms

5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid
calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate
S 145
S 145, (+-)-isomer
S 145, (-)-isomer
S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer
S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer
S-145
S-1452

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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